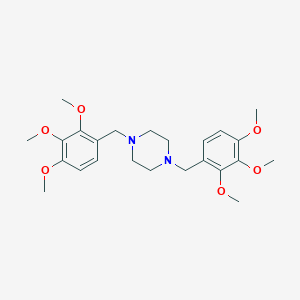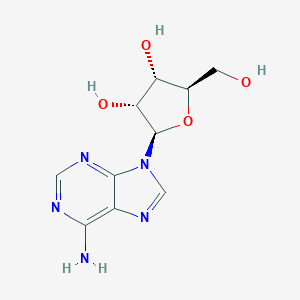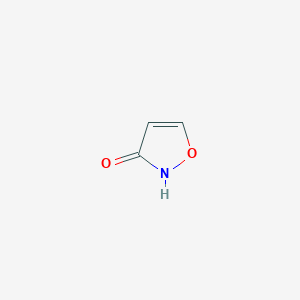
1,2-Oxazol-3-OL
Overview
Description
1,2-Oxazol-3-OL, also known as oxazolone, is a derivative of the parent oxazole. It is characterized by the presence of an amide carbonyl group, which influences its acidity and reactivity. The oxazolone ring is a structural motif present in various bioactive compounds, including muscazone and certain herbicides. It is also a key intermediate in synthetic organic chemistry and drug development 10.
Synthesis Analysis
The synthesis of oxazolone derivatives has been explored through various methods. A catalyst-free synthesis from diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction has been reported, offering a concise route to oxazol-2(3H)-ones . Additionally, a practical one-step synthesis from unprotected sugars has been developed, which is significant for chemoenzymatic applications . The stereoselective synthesis of 1,3-oxazolidines via Pd-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols has also been accomplished, providing access to cis-disubstituted products .
Molecular Structure Analysis
The molecular structure of oxazolone derivatives has been characterized using various techniques. X-ray diffraction and NMR spectroscopy have been employed to determine the structural characteristics of oxazoline ligands . DFT studies and crystal structure analyses have been conducted to understand the properties and stability of related compounds .
Chemical Reactions Analysis
Oxazolone derivatives participate in a variety of chemical reactions. They have been used as chiral auxiliaries in transition metal-catalyzed asymmetric syntheses . The oxazolone ring has been utilized in oxidative coupling reactions, illustrating its versatility in forming C-N bonds . Furthermore, oxazolone derivatives have been applied in the synthesis of beta-pseudopeptide foldamers, demonstrating their potential in constructing conformationally constrained molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolone derivatives are influenced by their molecular structure. The presence of the amide carbonyl group in oxazol-2(3H)-one derivatives makes the N-proton strongly acidified compared to saturated oxazolidin-2-one or open-chain ethyl carbamate10. The photophysical properties of related compounds have been studied, revealing their fluorescent nature and potential for antimicrobial activity .
Scientific Research Applications
1. Synthesis and Chemical Properties
- 1,2-Oxazol-3-OL derivatives are synthesized for various applications in medicinal, pharmaceutical, and material sciences due to their distinct properties (Shinde et al., 2022).
- These compounds exhibit fluorescent properties, absorbing and emitting light within specific wavelengths, making them useful in studies requiring fluorescence (Phatangare et al., 2013).
- Catalyst-free methods for synthesizing oxazol-2(3H)-ones, a derivative of 1,2-Oxazol-3-OL, have been developed, which are important in organic synthesis and drug development (Song et al., 2021).
2. Biological Activities
- Oxazole-based compounds, including 1,2-Oxazol-3-OL derivatives, have a wide spectrum of biological activities, drawing attention for their therapeutic potentials in medical applications (Kakkar & Narasimhan, 2019).
- 1,2-Oxazol-3-OL derivatives show promise in antibacterial and antifungal activities, suggesting potential applications in antimicrobial drug development (Chiacchio et al., 2020).
3. Material Science Applications
- Oxazole compounds are utilized in material sciences for their electro-optical and charge transport properties, making them suitable for applications in organic electronics, such as light-emitting diodes and thin-film transistors (Irfan et al., 2018).
- The unique structural features of 1,2-Oxazol-3-OL derivatives enable diverse interactions in various enzymes and receptors, making them relevant in the discovery of new drugs (Zhang et al., 2018).
Future Directions
Oxazole and its derivatives, including 1,2-Oxazol-3-OL, have been increasingly relevant in the area of medicinal chemistry . They have been used in the development of novel compounds with favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSTELFLYZQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CONC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Oxazol-3-OL | |
CAS RN |
5777-20-8 | |
| Record name | 1,2-oxazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



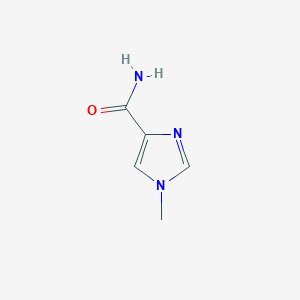


![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
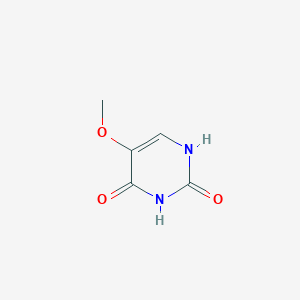
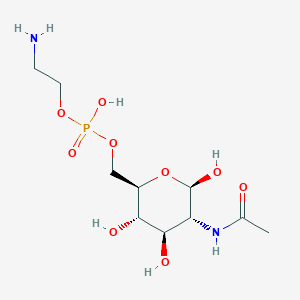

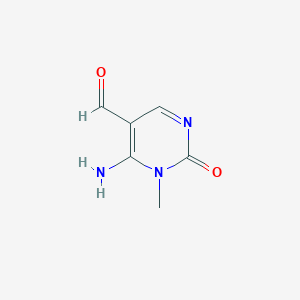
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
